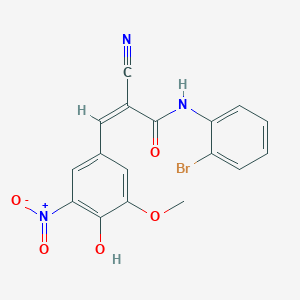

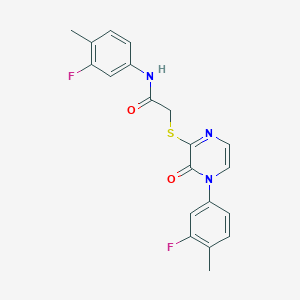

![molecular formula C22H19N3O3 B2814506 4-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034390-63-9](/img/structure/B2814506.png)

4-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

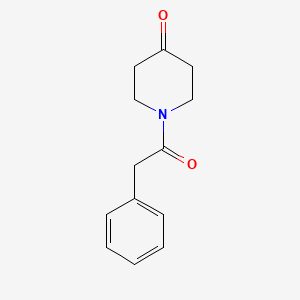

The compound “(2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a benzoylphenyl group, a pyrimidinyl group, and a pyrrolidinyl group. These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), attached to a pyrimidine ring (a six-membered ring with two nitrogen atoms) via an ether linkage. This structure is attached to a benzoylphenyl group via a methanone linkage .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The ether linkage between the pyrrolidine and pyrimidine rings might be cleaved under acidic or basic conditions. The carbonyl group could potentially undergo reactions like nucleophilic addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence properties like solubility, melting point, and reactivity .科学的研究の応用

Chemical Synthesis and Molecular Structure

The chemical compound (2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has been involved in various synthetic and structural studies, contributing to the field of organic chemistry and materials science. For instance, research on the synthesis of novel fused chromone–pyrimidine hybrids demonstrates the versatility of pyrimidine derivatives in forming functionalized compounds through key synthetic steps such as the ANRORC reaction, which is crucial for the development of new materials and pharmaceuticals (Sambaiah et al., 2017). Similarly, studies on the synthesis and reactions of new benzimidazole derivatives explore the reactivity of pyrimidine-containing compounds, offering insights into their potential applications in drug design and material science (Fikry et al., 2015).

Biocatalysis and Enantioselective Synthesis

Research on asymmetric bioreduction of bulky 2-benzoylpyridine derivatives in ionic liquid media highlights the application of biocatalysis in achieving enantioselective synthesis, which is fundamental for the production of chiral pharmaceuticals and fine chemicals. The study demonstrates the use of whole-cell Cryptococcus sp. as a biocatalyst for the enantioselective reduction of prochiral 2-benzoylpyridine derivatives, showcasing the potential of biocatalysis in green chemistry and sustainable pharmaceutical manufacturing (Xu et al., 2017).

Coordination Chemistry and Catalysis

Investigations into the synthesis, structure, and solution chemistry of quaternary oxovanadium(V) complexes incorporating hydrazone ligands provide valuable information on the coordination chemistry of metal complexes with pyrimidine derivatives. These studies contribute to the understanding of catalytic mechanisms and the development of new catalysts for various chemical reactions, which is essential for the advancement of chemical synthesis and industrial chemistry (Mondal et al., 2009).

Organocatalysis and Asymmetric Reactions

Research on the synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol and their application as organocatalysts in asymmetric Michael and Mannich reactions highlights the role of pyrimidine derivatives in organocatalysis. This area of study is crucial for the development of efficient and selective synthetic methodologies that are widely applicable in the synthesis of bioactive molecules and natural products (Reyes-Rangel et al., 2016).

Material Science and Crystallography

The synthesis and crystallographic analysis of compounds such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related pyrimidine derivatives shed light on the molecular structure and electronic properties of these compounds. Such studies are fundamental for the design and development of new materials with specific electronic and photophysical properties, which have applications in electronics, photonics, and nanotechnology (Huang et al., 2021).

作用機序

Target of Action

Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to be effective against various strains of microorganisms . They have been recognized as key functional proteins in bacterial cell division and are considered potential targets for the development of novel antibacterial agents .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth of microorganisms .

Biochemical Pathways

It is known that similar compounds can interfere with the normal functioning of bacterial cell division , which could lead to the inhibition of bacterial growth.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can be effective against a broad array of systematic and superficial infections .

Result of Action

Similar compounds have been found to be potent against various strains of microorganisms , suggesting that this compound may also have significant antimicrobial activity.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Molecular Mechanism

The molecular mechanism of action of (2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is not yet fully understood. It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

phenyl-[2-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c26-21(16-6-2-1-3-7-16)18-8-4-5-9-19(18)22(27)25-13-11-17(14-25)28-20-10-12-23-15-24-20/h1-10,12,15,17H,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKFQUNFENCTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)

acetate](/img/structure/B2814435.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)